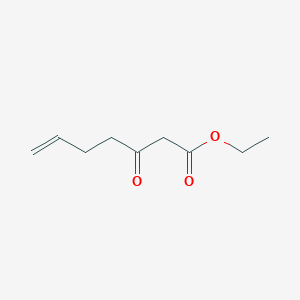

ethyl 3-oxohept-6-enoate

Description

The exact mass of the compound Ethyl 3-oxo-6-heptenoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62677. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXPKNYXXNYCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289670 | |

| Record name | Ethyl 3-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-06-0 | |

| Record name | Ethyl 3-oxo-6-heptenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-6-heptenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ethyl 3-oxohept-6-enoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-Oxohept-6-enoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in modern synthetic chemistry. Possessing both a β-keto ester moiety and a terminal alkene, this molecule serves as a versatile and highly valuable building block for the construction of complex molecular architectures. Its unique structural features allow for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations of this compound, offering field-proven insights and detailed protocols for the laboratory professional.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This section details the essential physicochemical data and the spectroscopic signatures used to identify and characterize this compound.

Key Chemical Properties

The intrinsic properties of this compound are summarized below. This data is critical for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 17605-06-0 | [2][3] |

| Molecular Formula | C₉H₁₄O₃ | [2][4] |

| Molecular Weight | 170.21 g/mol | [2] |

| IUPAC Name | This compound | - |

| Synonyms | Ethyl 3-oxo-6-heptenoate, 3-Oxohept-6-enoic acid ethyl ester | |

| Density | 0.985 g/cm³ | |

| Boiling Point | 227.3 °C at 760 mmHg | |

| Flash Point | 91 °C | |

| Physical Form | Solid or Liquid | [2] |

| Typical Purity | ≥95% | [2] |

| InChI Key | BKXPKNYXXNYCBX-UHFFFAOYSA-N | [2] |

Structural Elucidation via Spectroscopy

Unequivocal structural confirmation is a prerequisite for any synthetic application. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's connectivity and functional groups.[5]

The following table outlines the expected spectroscopic data for this compound. These predictions are based on the known values for analogous β-keto esters and the fundamental principles of spectroscopic interpretation.[5][6]

| Method | Parameter | Predicted Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~1.28 ppm (t, 3H) | Ethyl ester -CH₃ |

| (CDCl₃, 400 MHz) | ~4.20 ppm (q, 2H) | Ethyl ester -OCH₂- | |

| ~3.45 ppm (s, 2H) | α-Methylene protons (-C(O)CH₂C(O)-) | ||

| ~2.60 ppm (t, 2H) | Methylene protons adjacent to ketone (-CH₂C(O)-) | ||

| ~2.40 ppm (q, 2H) | Methylene protons adjacent to alkene (-CH₂CH=) | ||

| ~5.80 ppm (m, 1H) | Internal vinyl proton (-CH=CH₂) | ||

| ~5.05 ppm (m, 2H) | Terminal vinyl protons (=CH₂) | ||

| ¹³C NMR | Chemical Shift (δ) | ~201 ppm | Ketone carbonyl carbon (C3) |

| (CDCl₃, 100 MHz) | ~167 ppm | Ester carbonyl carbon (C1) | |

| ~137 ppm | Internal vinyl carbon (C6) | ||

| ~115 ppm | Terminal vinyl carbon (C7) | ||

| ~61 ppm | Ethyl ester -OCH₂- carbon | ||

| ~49 ppm | α-Methylene carbon (C2) | ||

| ~42 ppm | Methylene carbon (C4) | ||

| ~27 ppm | Methylene carbon (C5) | ||

| ~14 ppm | Ethyl ester -CH₃ carbon | ||

| IR Spec. | Wavenumber (cm⁻¹) | ~1745 cm⁻¹ (strong) | C=O stretch (Ester) |

| (Neat/Thin Film) | ~1715 cm⁻¹ (strong) | C=O stretch (Ketone) | |

| ~1640 cm⁻¹ (medium) | C=C stretch (Alkene) | ||

| ~3080 cm⁻¹ (medium) | =C-H stretch (Alkene) | ||

| ~1180 cm⁻¹ (strong) | C-O stretch (Ester) | ||

| Mass Spec. | m/z | 170.09 | [M]⁺ (Molecular Ion) |

| (EI) | 125 | [M - OEt]⁺ | |

| 97 | [M - C₄H₅O]⁺ | ||

| 43 | [CH₃CO]⁺ |

This protocol outlines the standard steps for obtaining high-quality spectroscopic data for a liquid sample like this compound.

-

Sample Preparation:

-

NMR: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]

-

IR: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.[5]

-

MS: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used.

-

IR: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.[5]

-

MS: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet. Acquire data in electron ionization (EI) mode.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

For NMR, perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate peaks and identify multiplicities.

-

For IR, label the wavenumbers of significant absorption bands.

-

For MS, identify the molecular ion peak and major fragment ions.

-

Part 2: Synthesis and Chemical Reactivity

The synthetic value of this compound stems from its accessible preparation and the rich chemistry afforded by its multiple functional groups.

A Standard Synthetic Pathway: Alkylation of Ethyl Acetoacetate

A reliable and common method for synthesizing this compound is the dialkylation of ethyl acetoacetate. This involves the sequential formation of an enolate followed by reaction with an appropriate electrophile, in this case, an allyl halide.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Allyl bromide

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere.

-

In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

-

Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C to form the sodium enolate.

-

After the addition is complete, add allyl bromide (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The Reactivity Profile: A Trifecta of Functionality

The molecule's reactivity is governed by three key regions: the acidic α-protons, the two distinct carbonyl centers, and the terminal double bond. This allows for selective and sequential transformations.

Caption: Key reactive sites in this compound.

The methylene protons situated between the two carbonyl groups are particularly acidic (pKa ≈ 11 in DMSO) and are readily removed by a base to form a stabilized enolate. This nucleophilic enolate is central to many carbon-carbon bond-forming reactions.

-

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones, catalyzed by a weak base like piperidine, to form α,β-unsaturated systems.[1]

-

Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction.[1]

This protocol demonstrates the utility of this compound as a nucleophile.[1]

-

Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol (or THF).

-

Cool the solution to 0 °C and add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq) to generate the enolate.

-

Stir for 15 minutes at 0 °C.

-

Add methyl vinyl ketone (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting 1,5-dicarbonyl compound by column chromatography.

The ketone at the C3 position is more electrophilic than the ester carbonyl and can be selectively targeted.

-

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester and alkene moieties intact.[7] This transformation is crucial for accessing chiral building blocks.

The terminal double bond provides another site for functionalization.

-

Hydrogenation: The C=C double bond can be selectively hydrogenated using catalysts like Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, yielding ethyl 3-oxoheptanoate.

-

Dihydroxylation: The alkene can be converted to a 1,2-diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), a key step in synthesizing polyol structures.[8]

Part 3: Applications in Drug Discovery and Development

The true value of a synthetic building block is demonstrated by its application in constructing molecules with biological relevance. The β-keto ester functionality is a common precursor to a wide array of heterocyclic systems, which form the core of many pharmaceuticals.

-

Heterocycle Synthesis: this compound is an ideal precursor for synthesizing substituted pyrazoles, pyrimidines, and pyridines through condensation reactions with reagents like hydrazines, ureas, and ammonia derivatives, respectively.

-

Scaffold for Bioactive Molecules: The ability to selectively functionalize the molecule at its three reactive sites allows for the creation of diverse molecular libraries for high-throughput screening. Derivatives of this compound can serve as key intermediates in the synthesis of complex natural products and pharmacologically active agents, such as certain HIV-RT inhibitors and neuroprotective agents where similar keto-ester structures are employed.[1][9]

Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require careful management.

GHS Hazard Information

The following is a summary of the Globally Harmonized System (GHS) classification for this compound.[2]

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed. | |

| H319: Causes serious eye irritation. | ||

| GHS08 | H372: Causes damage to organs through prolonged or repeated exposure. | |

| GHS09 | H410: Very toxic to aquatic life with long lasting effects. | |

| Signal Word | Danger |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is 2-8 °C.[2]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Avoid release into the environment due to its high aquatic toxicity.[2]

References

-

Ethyl 3-oxo-6-heptenoate | CAS#:17605-06-0 | Chemsrc. [Link]

-

Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372 - PubChem. [Link]

-

ethyl (E)-6-oxohept-3-enoate | C9H14O3 | CID 101356509 - PubChem. [Link]

-

Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. [Link]

-

Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate - SciSpace. [Link]

-

The NMR spectra of ethyl 3-hydroxy-3,6-dimethylhept-6-enoate are given below. - Chegg. [Link]

-

Ethyl 2-methyl-3-oxohept-6-enoate | C10H16O3 | CID 10954205 - PubChem. [Link]

-

Organic Syntheses Procedure. [Link]

-

Ethyl 3-oxo-6-heptenoate | C9H14O3 | CID 247666 - PubChem. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]

-

Theoretical Studies on the Reaction Mechanism and Kinetics of Ethylbenzene-OH Adduct with O2 and NO2 - MDPI. [Link]

-

ADVANCED ORGANIC CHEMISTRY-I (MPC 102T) UNIT-III: Synthetic Reagents & Applications - ResearchGate. [Link]

-

Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst - ResearchGate. [Link]

-

Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst - MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 17605-06-0 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Ethyl 3-oxo-6-heptenoate | C9H14O3 | CID 247666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

synthesis of ethyl 3-oxohept-6-enoate from ethyl acetoacetate

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxohept-6-enoate from Ethyl Acetoacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile γ,δ-unsaturated β-ketoester, utilizing the classical acetoacetic ester synthesis pathway. The core of this methodology involves the C-alkylation of ethyl acetoacetate's enolate with allyl bromide. This document details the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations designed for researchers and professionals in synthetic chemistry and drug development. By explaining the causality behind experimental choices, this guide serves as both a practical manual and an educational resource for constructing carbon-carbon bonds and synthesizing valuable ketoester intermediates.

Introduction: The Strategic Value of β-Ketoesters

β-Ketoesters are highly valuable building blocks in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations.[1] The target molecule, this compound, is a γ,δ-unsaturated β-ketoester, a structural motif present in various natural products and a key intermediate for synthesizing more complex molecular architectures, including heterocyclic compounds and chiral allylic alcohols.[2][3]

The acetoacetic ester synthesis is a robust and time-honored method for preparing α-substituted and α,α-disubstituted methyl ketones.[4][5] The synthesis leverages the unique reactivity of ethyl acetoacetate (systematically known as ethyl 3-oxobutanoate), an active methylene compound, to form new carbon-carbon bonds. This guide focuses on a specific application of this synthesis: the allylation of ethyl acetoacetate to produce the target γ,δ-unsaturated β-ketoester without the subsequent hydrolysis and decarboxylation steps, thereby preserving the valuable β-ketoester functionality for further synthetic elaboration.

Core Principles and Reaction Mechanism

The success of the acetoacetic ester synthesis hinges on the pronounced acidity of the α-hydrogens of ethyl acetoacetate and the nucleophilicity of its corresponding enolate.

Acidity and Enolate Formation

The α-hydrogens of ethyl acetoacetate, situated between two carbonyl groups (a ketone and an ester), are significantly acidic, with a pKa of approximately 11 in water.[6] This acidity allows for facile deprotonation by a moderately strong base, such as an alkoxide. For this synthesis, sodium ethoxide (NaOEt) is the base of choice.

Causality: Using an alkoxide base that matches the alkyl group of the ester (ethoxide for an ethyl ester) is a critical experimental choice.[7] It prevents transesterification, a potential side reaction where a different alkoxide could swap with the ester's ethyl group, leading to a mixture of products. The deprotonation results in the formation of a resonance-stabilized sodium enolate, which is a potent carbon nucleophile.[6]

Nucleophilic Substitution: The C-Alkylation Step

The generated enolate anion attacks the electrophilic alkyl halide—in this case, allyl bromide—in a classic bimolecular nucleophilic substitution (SN2) reaction.[5] The enolate displaces the bromide leaving group, forming a new carbon-carbon bond at the α-position.

Causality: The choice of alkyl halide is governed by the principles of SN2 reactions.[5] Primary alkyl halides, like allyl bromide, are excellent substrates as they are sterically unhindered, minimizing the competing E2 elimination reaction.[6] While the enolate is an ambident nucleophile (possessing reactivity at both the α-carbon and the carbonyl oxygen), C-alkylation is predominantly observed when using sodium enolates in polar protic solvents like ethanol.[8]

The overall reaction mechanism is depicted below.

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the alkylation of ethyl acetoacetate.[6][9] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Sodium | Na | 22.99 | 23.0 g | 1.0 | Cut into small pieces. |

| Absolute Ethanol | C₂H₅OH | 46.07 | 500 mL | - | Anhydrous is critical.[9] |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 130.1 g | 1.0 | Reagent grade, ≥98%. |

| Allyl Bromide | C₃H₅Br | 120.98 | 133.1 g | 1.1 | Slight excess to drive reaction. |

Equipment

-

1-L three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

500-mL addition funnel

-

Heating mantle

-

Apparatus for distillation under reduced pressure

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: Place 500 mL of absolute ethanol into the 1-L flask. Gradually add 23.0 g (1.0 mole) of metallic sodium, cut into small pieces, at a rate that maintains a controllable reflux. The process may take 2-3 hours. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.

-

Addition of Ethyl Acetoacetate: Once all the sodium has reacted and the solution has cooled slightly, add 130.1 g (1.0 mole) of ethyl acetoacetate via the addition funnel over 15-20 minutes while stirring.

-

Alkylation Reaction: Heat the mixture to a gentle reflux using the heating mantle. Through the addition funnel, add 133.1 g (1.1 moles) of allyl bromide dropwise over approximately 1.5-2 hours. Maintain a steady reflux throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 4-6 hours. The reaction is considered complete when a sample of the solution is neutral to moist litmus paper, indicating the consumption of the basic sodium ethoxide.[6]

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature. A precipitate of sodium bromide (NaBr) will have formed.

-

Distill off the majority of the ethanol solvent directly from the reaction flask, preferably using a steam bath or a carefully controlled heating mantle.[6]

-

Cool the remaining residue and add approximately 250 mL of water to dissolve the NaBr salt.

-

Transfer the mixture to a separatory funnel. The organic layer (crude product) will separate from the aqueous layer.

-

Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether or ethyl acetate to recover any dissolved product.

-

Combine all organic layers, wash with 100 mL of brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the low-boiling solvent using a rotary evaporator.

-

Purify the crude residue by vacuum distillation to obtain the pure this compound.

-

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Product Characterization and Safety

Expected Product Properties

| Property | Value |

| CAS Number | 17605-06-0 |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Solid or liquid |

| Purity (Typical) | >95% |

| Storage | 2-8 °C, sealed in dry conditions |

The expected yield for similar alkylations of ethyl acetoacetate is typically in the range of 65-75%.[9] The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Considerations

| Reagent | Hazard | Precaution |

| Sodium Metal | Highly flammable, reacts violently with water.[6] | Handle under inert atmosphere or in dry solvent. Avoid all contact with water or moisture. |

| Sodium Ethoxide | Corrosive, moisture-sensitive.[6] | Wear appropriate PPE, including gloves and safety glasses. Handle in a dry environment. |

| Allyl Bromide | Lachrymator, flammable, toxic. | Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact. |

Conclusion

The synthesis of this compound via the acetoacetic ester synthesis is a highly effective and illustrative example of classical C-C bond formation. By carefully controlling reaction conditions—specifically, the use of an anhydrous matching alkoxide base and a suitable SN2 electrophile—this protocol provides reliable access to a versatile γ,δ-unsaturated β-ketoester intermediate. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully implement this synthesis, enabling further exploration in drug discovery and complex molecule synthesis.

References

-

Wikipedia. Acetoacetic ester synthesis. [Link]

-

Hunt, I. Ch21: Acetoacetic esters. University of Calgary. [Link]

-

ResearchGate. Synthesis of γ,δ-unsaturated-β-ketoesters under optimised conditions. [Link]

-

Chemistry Notes. Acetoacetic ester synthesis; Mechanism and Application. [Link]

-

ChemHelp ASAP. acetoacetic ester synthesis. YouTube. [Link]

-

OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]

-

PubMed Central. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. [Link]

-

ResearchGate. Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters. [Link]

-

MDPI. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. [Link]

-

University of Illinois Springfield. Chapter 21: Ester Enolates. [Link]

-

Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

-

Organic Reactions. The Alkylation of Esters and Nitriles. [Link]

-

Chemistry LibreTexts. Alkylation of Enolate Ions. [Link]

-

Royal Society of Chemistry. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). [Link]

-

Chemistry LibreTexts. Acetoacetic Ester Synthesis. [Link]

-

ResearchGate. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. [Link]

-

Organic Syntheses. ETHYL n-BUTYLACETOACETATE. [Link]

-

ResearchGate. Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. [Link]

-

Filo. write out the systematic Reaction Mechanism and labelled the products for... [Link]

- Google Patents.

-

Organic Syntheses. Acetoacetic acid, ethyl ester. [Link]

-

Taylor & Francis. Ethyl acetoacetate – Knowledge and References. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxo-6-heptenoate (CAS Number: 17605-06-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-6-heptenoate, registered under CAS number 17605-06-0, is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique molecular architecture, featuring both a ketone and an ester functional group, coupled with a terminal alkene, makes it a reactive and adaptable building block for the synthesis of more complex molecules, including heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, and synthetic methodologies, offering a critical resource for researchers engaged in synthetic chemistry and drug discovery.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its molecular structure, which dictates its chemical behavior and physical properties.

-

IUPAC Name: ethyl 3-oxohept-6-enoate

-

Synonyms: Ethyl 3-oxo-6-heptenoate, 3-Oxo-6-heptenoic acid ethyl ester

-

CAS Number: 17605-06-0[1]

-

Molecular Formula: C₉H₁₄O₃[1]

-

Molecular Weight: 170.21 g/mol

-

Chemical Structure:

-

SMILES: C=CCCC(=O)CC(=O)OCC[2]

-

InChI Key: BKXPKNYXXNYCBX-UHFFFAOYSA-N

-

The structure, depicted below, reveals the key functional groups that govern its reactivity: an ethyl ester, a ketone, and a terminal double bond. The methylene group situated between the two carbonyls (the α-carbon) is particularly acidic, a characteristic feature of β-keto esters that is central to their synthetic utility.

Caption: 2D structure of Ethyl 3-oxo-6-heptenoate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthetic protocols and for predicting its behavior in various chemical and biological systems.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl 3-oxo-6-heptenoate. It is important to note that while some of these values are experimentally determined, others are predicted through computational models.

| Property | Value | Source |

| Physical Form | Oil; Solid or liquid | |

| Color | Colourless | [3] |

| Boiling Point | 227.3°C at 760 mmHg | [1] |

| 107-111 °C at 14 Torr | [3] | |

| Melting Point | Not experimentally determined | |

| Density | 0.985 g/cm³ (Predicted) | [3] |

| Flash Point | 91°C | [1] |

| pKa | 10.61 ± 0.46 (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.47 (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Refractive Index | 1.437 (Predicted) | |

| Topological Polar Surface Area (TPSA) | 43.37 Ų |

Discussion of Key Properties

-

Physical State and Appearance: The compound is described as a colorless oil or a solid/liquid, suggesting its melting point may be near ambient temperature.[3] The lack of a precise experimental melting point is a notable data gap.

-

Boiling Point: The experimentally determined boiling points under atmospheric and reduced pressure are consistent with a molecule of its molecular weight and polarity.[1][3]

-

Acidity (pKa): The predicted pKa of approximately 10.61 is attributed to the acidity of the α-protons located between the two carbonyl groups.[3] This acidity is a cornerstone of the synthetic utility of β-keto esters, allowing for easy deprotonation to form a stabilized enolate, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions.[4]

-

Solubility and Lipophilicity: The predicted LogP value of 1.47 indicates a moderate degree of lipophilicity. This is consistent with its observed slight solubility in organic solvents like chloroform and methanol.[3] For drug development purposes, this moderate lipophilicity is often a desirable characteristic.

Synthesis and Purification

The synthesis of Ethyl 3-oxo-6-heptenoate can be achieved through various organic reactions. A common and effective method involves the acylation of a ketone.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a β-keto ester, which is applicable to the preparation of Ethyl 3-oxo-6-heptenoate.

Caption: General workflow for the synthesis of a β-keto ester.

Experimental Protocol for Synthesis

A detailed experimental protocol for the synthesis of a related compound, ethyl 3-oxoheptanoate, provides a strong procedural basis. The synthesis of the title compound would follow a similar logic, starting with 5-hexen-2-one.

Materials:

-

5-hexen-2-one

-

Ethyl carbonate

-

Sodium hydride (50% in oil)

-

Diethyl ether

-

Heptane (for washing)

-

Ethanol

-

Acetic acid

-

Saturated sodium bicarbonate solution

Procedure:

-

A suspension of sodium hydride (pre-washed with heptane) in diethyl ether is prepared in a reaction vessel.

-

A solution of ethyl carbonate in diethyl ether is added to the sodium hydride suspension and stirred.

-

5-hexen-2-one is added dropwise over a period of 30 minutes.

-

The reaction mixture is refluxed for 2 hours.

-

A mixture of diethyl ether and ethanol is added, and the reaction is stirred for 16 hours at ambient temperature.

-

The reaction is cooled to 0°C, and a solution of acetic acid in water is added, followed by a saturated sodium bicarbonate solution to adjust the pH to 7.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by evaporation.

-

The crude product is purified by distillation under reduced pressure to yield the desired Ethyl 3-oxo-6-heptenoate.

Analytical Characterization

The unequivocal structural confirmation of Ethyl 3-oxo-6-heptenoate is crucial for its use in further synthetic applications. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Analytical Method | Parameter | Expected Value/Observation | Interpretation |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~5.8 ppm (m, 1H) | Vinylic proton (-CH=) |

| ~5.0 ppm (m, 2H) | Vinylic protons (=CH₂) | ||

| ~4.2 ppm (q, 2H) | Ethyl ester -OCH₂- | ||

| ~3.4 ppm (s, 2H) | α-methylene protons (-C(O)CH₂C(O)-) | ||

| ~2.5 ppm (t, 2H) | Methylene protons adjacent to ketone (-CH₂C(O)-) | ||

| ~2.3 ppm (q, 2H) | Allylic methylene protons (-CH₂CH=CH₂) | ||

| ~1.3 ppm (t, 3H) | Ethyl ester -CH₃ | ||

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~202 ppm | Ketone carbonyl carbon (C=O) |

| ~167 ppm | Ester carbonyl carbon (C=O) | ||

| ~137 ppm | Vinylic carbon (-CH=) | ||

| ~115 ppm | Vinylic carbon (=CH₂) | ||

| ~61 ppm | Ethyl ester -OCH₂- carbon | ||

| ~49 ppm | α-methylene carbon (-C(O)CH₂C(O)-) | ||

| ~43 ppm | Methylene carbon adjacent to ketone (-CH₂C(O)-) | ||

| ~28 ppm | Allylic methylene carbon (-CH₂CH=CH₂) | ||

| ~14 ppm | Ethyl ester -CH₃ carbon | ||

| Infrared (IR) | Wavenumber (cm⁻¹) | ~3080 cm⁻¹ | =C-H stretch |

| ~1745 cm⁻¹ | C=O stretch (ester) | ||

| ~1715 cm⁻¹ | C=O stretch (ketone) | ||

| ~1640 cm⁻¹ | C=C stretch | ||

| ~1200-1000 cm⁻¹ | C-O stretch | ||

| Mass Spectrometry (GC-MS) | m/z | 170 | Molecular ion [M]⁺ |

| 125 | [M - OEt]⁺ | ||

| 97 | [M - CO₂Et]⁺ | ||

| 43 | [CH₃CO]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Mass spectrometry fragmentation patterns are predicted based on typical cleavage pathways.

Experimental Protocols for Analysis

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1 s.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 s.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Instrumentation: A standard GC-MS system.

GC-MS Conditions:

-

GC Column: Nonpolar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Safety and Handling

Proper handling of all chemical substances is essential to ensure laboratory safety.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P314 (Get medical advice/attention if you feel unwell), P330 (Rinse mouth), P337+P313 (If eye irritation persists: Get medical advice/attention), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.

Conclusion

Ethyl 3-oxo-6-heptenoate is a valuable synthetic intermediate with a well-defined set of physicochemical properties and spectroscopic characteristics. The presence of multiple reactive functional groups makes it a versatile tool for the construction of complex molecular architectures. This guide provides a comprehensive foundation for researchers working with this compound, from its synthesis and purification to its detailed analytical characterization and safe handling. While some experimental data, such as a definitive melting point, remain to be established in the literature, the information presented herein offers a robust starting point for its effective utilization in the laboratory.

References

-

Chemsrc. Ethyl 3-oxo-6-heptenoate | CAS#:17605-06-0. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]

-

Fiveable. β-keto ester Definition. [Link]

-

Chemsrc. Ethyl 3-oxo-6-heptenoate | CAS#:17605-06-0. [Link]

-

Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

-

Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. ACS Publications. [Link]

-

Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. MDPI. [Link]

-

Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties. CORE. [Link]

-

Structural characterization of unsaturated polyesters. ResearchGate. [Link]

-

PubChem. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035. [Link]

-

PubChem. Ethyl 3-oxo-6-heptenoate | C9H14O3 | CID 247666. [Link]

-

Common Organic Solvents: Table of Properties. [Link]

-

PubChem. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498. [Link]

-

Comparison of theoretical and experimental value of pKa of mixed hetero oxomolybdates by quantum chemical calculation. Journal of Chemical and Pharmaceutical Research. [Link]

-

PubChem. 6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester | C11H18O3 | CID 11275641. [Link]

-

Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]

-

Properties of Solvents Used in Organic Chemistry. [Link]

Sources

The Bifunctional Reactivity of Ethyl 3-Oxohept-6-enoate: A Technical Guide to the Chemistry of the Terminal Alkene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxohept-6-enoate is a versatile bifunctional molecule that presents a unique synthetic platform for the construction of complex molecular architectures. Its structure incorporates a reactive β-ketoester moiety and a terminal alkene, offering orthogonal sites for chemical modification. This guide provides an in-depth technical exploration of the reactivity of the terminal alkene in this compound, offering insights into the influence of the β-ketoester functionality and detailing key transformations. As Senior Application Scientists, our focus is to blend theoretical principles with practical, field-proven methodologies to empower researchers in leveraging this compound's synthetic potential.

The terminal alkene, a site of high electron density, is susceptible to a range of transformations including electrophilic additions, radical reactions, olefin metathesis, and catalytic hydrogenation. The proximate β-ketoester group, with its electron-withdrawing nature and acidic α-protons, can exert significant electronic and steric influences on the reactivity of the distal double bond, and in certain cases, participate in intramolecular reactions. Understanding this interplay is paramount for designing selective and high-yielding synthetic strategies.

Electrophilic Addition Reactions

The terminal alkene of this compound readily undergoes electrophilic addition reactions, a cornerstone of alkene chemistry. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species.[1]

Hydrohalogenation and Hydration

The addition of hydrogen halides (HX) or water (in the presence of an acid catalyst) to the terminal alkene is predicted to follow Markovnikov's rule. This principle states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[1] In the case of this compound, this would result in the formation of a secondary carbocation at the C6 position.

Mechanism of Markovnikov Addition:

Sources

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-oxohept-6-enoate

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and an enol form of a compound.[1][2][3] This phenomenon is particularly significant in β-dicarbonyl compounds, such as β-keto esters, where the enol form can be substantially stabilized.[4][5] This guide provides a comprehensive technical examination of the keto-enol tautomerism in ethyl 3-oxohept-6-enoate, a molecule of interest in synthetic and medicinal chemistry. We will explore the structural features that govern this equilibrium, the profound influence of the solvent environment, and the spectroscopic techniques used for its characterization. Detailed experimental protocols and computational insights are provided to offer a robust understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomeric Equilibria in Drug Development

The precise structural form of a molecule can dramatically influence its biological activity, reactivity, and physicochemical properties. Tautomerism, the interconversion of structural isomers, is a critical consideration in drug design and development.[6][7] The ability of a molecule to exist in different tautomeric forms can affect its ability to bind to a biological target, its solubility, and its metabolic stability. For β-keto esters like this compound, the keto-enol equilibrium is a key determinant of its chemical behavior. The enol form, with its hydroxyl group and conjugated π-system, exhibits distinct reactivity compared to the keto form.[4][5] Understanding and controlling this equilibrium is therefore paramount for harnessing the full potential of such molecules in synthetic pathways and for predicting their behavior in biological systems.

Theoretical Framework: Unpacking the Keto-Enol Equilibrium in this compound

This compound is a β-keto ester, a class of compounds known to exhibit significant keto-enol tautomerism. The equilibrium between the keto and enol forms is governed by several factors, including intramolecular hydrogen bonding, conjugation, and the nature of the substituents.

Structural Features Influencing Tautomer Stability

The keto form of this compound is generally considered the more stable tautomer due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4] However, the enol form of β-dicarbonyl compounds can be significantly stabilized by two key features:

-

Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[1][4][5] This internal hydrogen bond significantly lowers the energy of the enol tautomer.

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, leading to delocalization of π-electrons and increased stability.[4][5]

The presence of the terminal alkene in the hept-6-enoate chain is unlikely to have a major electronic influence on the keto-enol equilibrium at the other end of the molecule due to the separation by several sp³ hybridized carbon atoms.

The Decisive Role of the Solvent

The solvent environment plays a crucial role in determining the position of the keto-enol equilibrium.[8][9][10] This is a classic observation in the study of β-dicarbonyl compounds.[8]

-

Polar Protic Solvents: In polar protic solvents such as water or methanol, the keto form is generally favored. These solvents can form strong hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. Furthermore, they can disrupt the intramolecular hydrogen bond that stabilizes the enol form.[11]

-

Nonpolar Aprotic Solvents: In nonpolar aprotic solvents like hexane or carbon tetrachloride, the enol form is typically more prevalent. In these environments, the stabilizing effect of the intramolecular hydrogen bond in the enol is maximized, as there is no competition from the solvent molecules.[11]

-

Polar Aprotic Solvents: Polar aprotic solvents like DMSO can also influence the equilibrium. While they are polar, they cannot donate hydrogen bonds. DMSO, being a strong hydrogen bond acceptor, can stabilize the enol tautomer.[8]

This shift in equilibrium with solvent polarity is often referred to as Meyer's rule, which states that the equilibrium shifts toward the keto tautomer with increasing solvent polarity for acyclic β-dicarbonyls.[8]

Experimental Characterization: Spectroscopic Approaches

Several spectroscopic techniques can be employed to study and quantify the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful and widely used method for determining the ratio of keto and enol tautomers in solution.[8][12][13] The interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[12]

Table 1: Expected ¹H NMR Chemical Shifts for Tautomers of this compound

| Tautomer | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH₂ (between C=O) | ~3.5 | s |

| -COCH₂- | ~2.7 | t | |

| -CH=CH₂ | ~5.8 | m | |

| =CH₂ | ~5.0 | m | |

| OCH₂CH₃ | ~4.2 | q | |

| OCH₂CH₃ | ~1.3 | t | |

| Enol | Enolic OH | ~12-13 | br s |

| Vinylic CH | ~5.0 | s | |

| =C-CH₂- | ~2.3 | t | |

| -CH=CH₂ | ~5.8 | m | |

| =CH₂ | ~5.0 | m | |

| OCH₂CH₃ | ~4.2 | q | |

| OCH₂CH₃ | ~1.3 | t |

Note: These are approximate values and can vary depending on the solvent and concentration.

The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to unique protons of each tautomer, for instance, the α-methylene protons of the keto form and the vinylic proton of the enol form.[14]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.[15][16]

Table 2: Characteristic IR Absorption Frequencies

| Tautomer | Functional Group | Characteristic Frequency (cm⁻¹) | Appearance |

| Keto | C=O (ketone) | ~1725 | Strong, sharp |

| C=O (ester) | ~1745 | Strong, sharp | |

| Enol | O-H (intramolecular H-bond) | 3200-2500 | Broad |

| C=C (conjugated) | ~1650 | Medium | |

| C=O (conjugated ester) | ~1690 | Strong, sharp |

The presence of a broad O-H stretch and a shift of the carbonyl bands to lower frequencies due to conjugation and hydrogen bonding are indicative of the enol form.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms have different electronic transitions and thus different absorption maxima (λ_max).[17][18] The enol form, with its conjugated system, will absorb at a longer wavelength compared to the non-conjugated keto form.[19]

Methodologies: Protocols for Tautomer Analysis

Protocol for NMR Spectroscopic Analysis

This protocol outlines the steps for determining the keto-enol equilibrium constant of this compound in different solvents.

Objective: To quantify the percentage of keto and enol tautomers and calculate the equilibrium constant (K_eq).

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 5-10% (v/v).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Data Processing: Process the spectra, including phasing and baseline correction.

-

Integration: Integrate the area of a characteristic signal for the keto form (e.g., the α-methylene singlet around 3.5 ppm) and the enol form (e.g., the vinylic singlet around 5.0 ppm).

-

Calculation:

-

Calculate the mole fraction of each tautomer. Remember to account for the number of protons giving rise to each signal (e.g., 2 protons for the keto α-methylene vs. 1 proton for the enol vinylic proton).

-

% Enol = [Integral_enol / (Integral_enol + (Integral_keto / 2))] * 100

-

% Keto = 100 - % Enol

-

K_eq = [% Enol] / [% Keto]

-

Workflow for Computational Analysis

Computational chemistry provides a powerful tool for complementing experimental data and gaining deeper insight into the thermodynamics of the tautomerization.[4][20]

Objective: To calculate the relative energies of the keto and enol tautomers and predict the equilibrium constant.

Methodology: Density Functional Theory (DFT) is a commonly used method for these calculations.[21][22]

Software: Gaussian, Spartan, or other quantum chemistry packages.

Procedure:

-

Structure Optimization: Build the 3D structures of the keto and both the (E)- and (Z)-enol tautomers of this compound. Perform geometry optimization for each structure in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Solvent Effects: To model the effect of different solvents, use an implicit solvent model such as the Polarizable Continuum Model (PCM).[4] Repeat the optimization and frequency calculations for each tautomer in the desired solvents.

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents. The tautomer with the lower Gibbs free energy is the more stable one.

-

Equilibrium Constant Prediction: The equilibrium constant can be predicted from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(K_eq).

Visualizing the Process

Diagrams are essential for understanding the relationships between the different aspects of keto-enol tautomerism.

Caption: Workflow for spectroscopic analysis of tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a dynamic and solvent-dependent equilibrium. A thorough understanding of this phenomenon is crucial for its effective application in organic synthesis and drug development. This guide has provided a detailed overview of the theoretical principles, experimental methodologies, and computational approaches for studying this tautomerism. By combining these techniques, researchers can gain a comprehensive picture of the behavior of this versatile molecule and make informed decisions in their scientific endeavors.

References

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). Journal of Chemical Education. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). ACS Omega. [Link]

-

Keto-enol tautomerism | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (1965). Canadian Journal of Chemistry. [Link]

-

NMR Determination of Keto-Enol Equilibrium Constants. (n.d.). University of Colorado Boulder. [Link]

-

IR Spectroscopy. (n.d.). NPTEL. [Link]

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). Organic Letters. [Link]

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (2019). ChemRxiv. [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (1965). Semantic Scholar. [Link]

-

Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (2018). Analytical Sciences. [Link]

-

Synthesis and possible keto-enol tautomerism of β-keto ester III.... (2018). ResearchGate. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). Arizona State University. [Link]

-

Keto enol tautomerism – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (2014). RSC Publishing. [Link]

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017). ResearchGate. [Link]

-

Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. (2018). The Journal of Physical Chemistry A. [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

-

22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (2021). Semantic Scholar. [Link]

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (n.d.). Semantic Scholar. [Link]

-

Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. (2025). ScienceDirect. [Link]

-

Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (2025). ResearchGate. [Link]

-

Keto-Enol Tautomerism. (n.d.). Organic Chemistry Tutor. [Link]

-

UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010). PubMed. [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. [Link]

-

22.1 Keto–Enol Tautomerism. (n.d.). OpenStax. [Link]

-

Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. (1975). Proceedings of the Royal Society A. [Link]

-

Ethyl 3-oxohept-6-ynoate. (n.d.). PubChem. [Link]

-

Keto-Enol Tautomerism. (2013). YouTube. [Link]

-

ethyl 3-oxohept-6-ynoate. (n.d.). AxisPharm. [Link]

-

6.2: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Keto enol tautomerism. (2012). YouTube. [Link]

-

Keto Enol Tautomerism. (2019). YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. narsammaacsc.org [narsammaacsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. comporgchem.com [comporgchem.com]

- 21. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 22. researchgate.net [researchgate.net]

commercial availability and suppliers of ethyl 3-oxohept-6-enoate

An In-depth Technical Guide to Ethyl 3-oxohept-6-enoate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Synthetic Utility of a Versatile Ketoester

This compound is a bifunctional organic molecule of significant interest to the chemical synthesis and drug discovery communities. Characterized by the presence of a β-ketoester moiety and a terminal alkene, this compound serves as a versatile and reactive building block for the construction of more complex molecular architectures. Its strategic combination of functional groups—a nucleophilic α-carbon, an electrophilic ketone, an ester, and a reactive double bond—opens a wide array of possibilities for carbon-carbon bond formation and heterocyclic synthesis.

The true value of this compound lies in its application as a precursor. An analogue, methyl 5-oxohept-6-enoate, is a key intermediate in the synthesis of several pharmaceutically relevant alkaloids, including heteroyohimbine and Cermizine B analogues.[1] These alkaloids exhibit a range of pharmacological activities, from antihypertensive to potential neuroprotective effects.[1] The reactivity of the keto and vinyl groups in such scaffolds allows for their incorporation into the complex polycyclic systems that form the core of these bioactive molecules.[1] This guide provides a comprehensive overview of the commercial availability, core properties, synthesis, and handling of this compound for professionals in the field.

Core Properties and Chemical Identity

Accurate identification and understanding of a chemical's properties are foundational to its successful application in any research endeavor. This compound is typically supplied as a solid or liquid with a specified purity, requiring controlled storage conditions to ensure its stability.

| Property | Value | Source(s) |

| CAS Number | 17605-06-0 | [2][3] |

| Molecular Formula | C₉H₁₄O₃ | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| Synonyms | Ethyl 3-oxo-6-heptenoate | |

| Physical Form | Solid or liquid | |

| Typical Purity | 95% - 97% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| InChI Key | BKXPKNYXXNYCBX-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)CC(=O)CCC=C | [3][4] |

Commercial Availability and Procurement

This compound is readily available as a research chemical from a variety of specialized suppliers. It is primarily intended for laboratory use and is not typically produced at bulk industrial scale.[2] When sourcing this chemical, researchers should note that purity levels and available quantities can vary between suppliers. Pricing is often tiered based on the quantity ordered, ranging from milligram to multi-gram scales. Some suppliers, like Sigma-Aldrich, note that for certain rare chemicals, they do not independently collect analytical data and the buyer assumes responsibility for confirming purity.

| Supplier | Brand/Partner | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | Ambeed, Inc. / AldrichCPR | 95% | 100 mg, 250 mg, 1 g, 5 g | 17605-06-0 |

| CymitQuimica | Apollo Scientific | 97% | 1 g, 5 g | 17605-06-0 |

| BOC Sciences | N/A | Inquire | Inquire | 17605-06-0 |

| LGC Standards | TRC | N/A | 250 mg, 500 mg, 2.5 g | 17605-06-0 |

Note: Pricing and stock status are subject to change. Researchers should consult the supplier's website for the most current information.

Strategic Synthesis and Methodologies

Understanding the synthesis of this compound and its derivatives is crucial for appreciating its reactivity and potential applications. The methodologies often involve classic organic transformations that build the carbon skeleton and install the key functional groups.

Protocol 1: General Synthesis of an Alkyl 3-Oxohept-6-enoate Scaffold

This protocol is adapted from a common method for synthesizing the closely related methyl 5-oxohept-6-enoate and illustrates a foundational approach for creating this class of compounds.[1] The core of this synthesis is a Reformatsky-type reaction using a zinc-copper couple to generate a reactive organozinc intermediate.

Causality and Experimental Rationale:

-

Anhydrous Conditions: The use of a nitrogen atmosphere and anhydrous solvents is critical because the organozinc intermediate is highly reactive with water and protic solvents, which would quench the reaction.

-

Zinc-Copper Couple: This bimetallic system is used to activate the alkyl halide for the formation of the organozinc reagent. The copper component enhances the reactivity and yield.

-

Reflux: Heating the reaction mixture (reflux) provides the necessary activation energy to drive the reaction to completion.

-

Aqueous Quench: A saturated solution of ammonium chloride is used to carefully quench the reaction and hydrolyze any remaining organometallic species in a controlled manner, preventing a violent reaction with pure water.

-

Chromatography: Purification by column chromatography is essential to separate the desired product from unreacted starting materials and reaction byproducts, ensuring high purity for subsequent applications.

Step-by-Step Methodology:

-

Preparation: Prepare a zinc-copper couple according to standard laboratory procedures.

-

Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add the zinc-copper couple.

-

Reagent Addition: Add a solution of an appropriate acryloyl chloride (e.g., methacryloyl chloride) and an alkyl bromoacetate (e.g., ethyl bromoacetate) dissolved in a suitable anhydrous solvent like benzene or THF.

-

Reaction: Reflux the mixture to facilitate the reaction. Monitor the progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the pure alkyl 3-oxohept-6-enoate.[1]

Application in Asymmetric Synthesis: A Chemoenzymatic Approach

The keto group in this scaffold is a prime target for stereoselective reduction, a critical step in the synthesis of chiral molecules for drug development. While traditional chemical reductants like sodium borohydride (NaBH₄) produce a racemic mixture, enzymatic reductions offer a pathway to high enantioselectivity.

A study on the synthesis of ethyl 5-hydroxyhept-6-enoate, a reduction product of a related ketone, highlights this principle.[5] Alcohol dehydrogenases (ADHs), such as ADH-T from Thermoanaerobacter species, were used to reduce the ketone with high turnover (95%) and excellent enantioselectivity.[5] This chemoenzymatic strategy is superior to conventional methods like the CBS-reduction, which often result in lower yields and moderate selectivity.[5] This demonstrates the power of biocatalysis in creating enantiopure intermediates essential for modern drug discovery.

Sources

Introduction: The Synthetic Potential of a Bifunctional Building Block

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Ethyl 3-oxohept-6-enoate

This guide provides a detailed exploration of the core reaction mechanisms of this compound, a versatile bifunctional molecule that serves as a valuable intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the principles governing its reactivity and provides practical, field-proven protocols for its application.

This compound is a β-keto ester distinguished by the presence of a terminal alkene. This unique combination of functional groups—a reactive dicarbonyl system and a readily functionalizable C-C double bond—renders it a powerful precursor for the synthesis of complex molecular architectures, including substituted ketones and various heterocyclic systems relevant to the pharmaceutical and flavor industries.[1][2] Its utility stems from the distinct and often orthogonal reactivity of its two key moieties.

The core of its reactivity lies within the β-keto ester group, which features a highly acidic active methylene group positioned between two carbonyl functionalities.[1][3] This structural feature facilitates the facile formation of a resonance-stabilized enolate, a potent carbon nucleophile that underpins many of the molecule's fundamental transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17605-06-0[4] |

| Molecular Formula | C₉H₁₄O₃[4] |

| Molecular Weight | 170.21 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 110 - 112 °C at 15 mmHg[1] |

Core Reactivity: The Active Methylene and Enolate Formation

The chemistry of this compound is dominated by the β-dicarbonyl motif. The protons on the C-2 carbon, situated between the ketone and ester carbonyls, exhibit enhanced acidity (pKa ≈ 11 in DMSO) compared to simple ketones or esters. This is due to the inductive electron-withdrawing effect of both carbonyl groups and, more importantly, the ability of the conjugate base—the enolate—to delocalize the negative charge across the O=C-C-C=O system.[3]

This facile deprotonation allows for the generation of a stable, soft nucleophile even with mild bases, which is central to its role in carbon-carbon bond formation.

Caption: Keto-enol tautomerism and resonance-stabilized enolate formation.

Key Synthetic Transformations and Protocols

Synthesis via Acetoacetic Ester Alkylation

A primary route to this compound is the classic acetoacetic ester synthesis. This involves the alkylation of the ethyl acetoacetate enolate with an appropriate allyl halide. The causality behind this choice is the high acidity of the α-hydrogens of ethyl acetoacetate and the excellent reactivity of allyl bromide as an electrophile in SN2 reactions.[6]

Experimental Protocol: Synthesis of this compound

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

-

Addition of β-Keto Ester: Add ethyl acetoacetate (1.0 eq.) dropwise to the stirred ethoxide solution. Maintain the temperature at 0 °C and stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add allyl bromide (1.05 eq.) dropwise to the reaction mixture. After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction's progress by TLC.

-

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield this compound.

Caption: Workflow for the synthesis of this compound.

C-C Bond Formation: The Michael Addition

The enolate of this compound is an effective Michael donor, capable of undergoing 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7][8] This reaction is a powerful tool for constructing 1,5-dicarbonyl systems, which are themselves versatile synthetic intermediates.[9] The thermodynamic favorability of forming a new C-C sigma bond at the expense of a C-C pi bond drives the reaction forward.[10]

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

-

Enolate Formation: Dissolve this compound (1.0 eq.) in anhydrous ethanol in a flask under an inert atmosphere. Cool the solution to 0 °C. Add a catalytic amount of sodium ethoxide solution (0.1 eq.) dropwise and stir for 20 minutes.

-

Conjugate Addition: Add methyl vinyl ketone (1.1 eq., the Michael acceptor) dropwise, ensuring the internal temperature remains below 5 °C.[2]

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor for the disappearance of starting materials via TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting 1,5-dicarbonyl adduct by column chromatography on silica gel.

Caption: General mechanism of the base-catalyzed Michael Addition.

Synthesis of Ketones: Hydrolysis and Decarboxylation

A hallmark transformation of β-keto esters is their conversion to ketones through saponification followed by decarboxylation.[11] This sequence provides a reliable method for synthesizing substituted methyl ketones.[1] The process involves the hydrolysis of the ester to a β-keto acid, which is thermally unstable and readily loses CO₂ through a cyclic transition state when heated to furnish the final ketone product.

Experimental Protocol: Synthesis of Hept-6-en-2-one

-

Saponification: To a solution of this compound (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (5%, 2.0 eq.). Heat the mixture to reflux for 1-2 hours until TLC indicates the consumption of the starting material.

-

Acidification & Decarboxylation: Cool the reaction mixture to room temperature and then carefully acidify with 6M sulfuric acid in a well-ventilated fume hood.[1] Upon acidification, vigorous evolution of carbon dioxide will occur. Gently heat the mixture (e.g., 50-60 °C) until gas evolution ceases, indicating the completion of decarboxylation.

-